Rocastine
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Overview
Description
Rocastine is a rapid-acting, potent, nonsedating antihistamine. This compound is effective in preventing histamine-induced prostration and has a faster onset of action compared to other antihistamines .
Preparation Methods
The synthetic route typically involves the reaction of 2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione with (E)-2-butenedioate under controlled conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Rocastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Rocastine has several scientific research applications:
Chemistry: Used as a model compound to study antihistaminic activity and receptor binding.
Biology: Investigated for its effects on histamine receptors and related pathways.
Medicine: Explored for its potential use in treating allergic reactions and other histamine-related conditions.
Industry: Utilized in the development of new antihistamine drugs and formulations.
Mechanism of Action
Rocastine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents histamine-induced symptoms such as inflammation, itching, and vasodilation. This compound does not exhibit anticholinergic, antiadrenergic, or antiserotonergic properties, making it a selective H1-antagonist .
Comparison with Similar Compounds
Rocastine is compared with other antihistamines such as brompheniramine, chlorpheniramine, pyrilamine, promethazine, astemizole, diphenhydramine, terfenadine, and oxatomide. This compound has a faster onset of action and is more potent in preventing histamine-induced prostration compared to these compounds . Its unique structure and selective binding to H1 receptors contribute to its rapid and nonsedating effects .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPDPATYPQFYDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874470 |
Source
|
Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91833-49-7 |
Source
|
Record name | Rocastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091833497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROCASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3391H2J6G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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